molecular formula C11H13NO3 B8340534 3-[3-(2-Hydroxyethyl)phenyl]-1,3-oxazolidin-2-one

3-[3-(2-Hydroxyethyl)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B8340534
M. Wt: 207.23 g/mol
InChI Key: QRVSUWDEGVHKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-Hydroxyethyl)phenyl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-[3-(2-hydroxyethyl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c13-6-4-9-2-1-3-10(8-9)12-5-7-15-11(12)14/h1-3,8,13H,4-7H2

InChI Key

QRVSUWDEGVHKAX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution 2-(3-bromophenyl)ethanol (1.00 g, 5.00 mmol), 2-oxazolidin-2-one (874 mg, 10.04 mmol), copper(I)iodide (96 mg, 0.50 mmol), N,N′-dimethyl-1,2-ethanediamine (60 μL, 49 mg, 0.56 mmol) and potassium carbonate (1.04 g, 7.50 mmol) were suspended in dioxane (6 mL). The mixture was stirred under nitrogen for 2.5 h at 100° C. After addition of copper(I)iodide (96 mg, 0.50 mmol) and N,N′-dimethyl-1,2-ethanediamine (60 μl, 49 mg, 0.56 mmol) stirring was continued for another 2 h at 100° C. After cooling down to room temperature, the mixture was poured into saturated aqueous ammonium chloride solution and extracted with dichloromethane. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The crude compound was purified by flash chromatography on silica gel, eluting with ethyl acetate-cyclohexane (1:1 to 1:0) affording the title compound in 64% yield (664 mg).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
2-oxazolidin-2-one
Quantity
874 mg
Type
reactant
Reaction Step Two
Quantity
60 μL
Type
reactant
Reaction Step Three
Quantity
1.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
copper(I)iodide
Quantity
96 mg
Type
catalyst
Reaction Step Seven
Quantity
60 μL
Type
reactant
Reaction Step Eight
Name
copper(I)iodide
Quantity
96 mg
Type
catalyst
Reaction Step Eight
Yield
64%

Synthesis routes and methods II

Procedure details

The title compound was prepared in 48% yield according to the general procedure for the preparation of amides, ureas and carbamates (Method A) starting from 2-(3-bromophenyl)ethanol and 1,3-oxazolidin-2-one.
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
48%

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